Ethyl (2-methylallyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

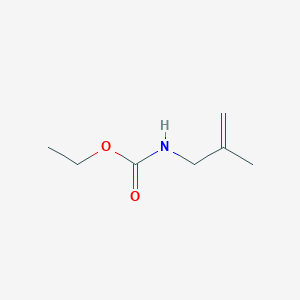

Ethyl 2-methyl-2-propenylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a 2-methyl-2-propenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-propenylcarbamate typically involves the reaction of 2-methyl-2-propenylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2-methyl-2-propenylamine} + \text{ethyl chloroformate} \rightarrow \text{ethyl 2-methyl-2-propenylcarbamate} + \text{HCl} ]

This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of ethyl 2-methyl-2-propenylcarbamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-propenylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2-methyl-2-propenylamine and ethyl alcohol.

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Hydrolysis: 2-methyl-2-propenylamine and ethyl alcohol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-propenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical properties.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-propenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate: A simpler carbamate with similar functional groups but lacking the 2-methyl-2-propenyl group.

Methyl carbamate: Another carbamate with a methyl group instead of an ethyl group.

Isopropyl carbamate: Contains an isopropyl group instead of an ethyl group.

Uniqueness

Ethyl 2-methyl-2-propenylcarbamate is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl (2-methylallyl)carbamate, a member of the carbamate family, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and genotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which enhances its stability and biological activity. The general structure can be represented as follows:

where R1 is an ethyl group and R2 is a 2-methylallyl group. The presence of the carbamate moiety allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various carbamate derivatives demonstrated that compounds with similar structures showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from ethyl carbamate were tested against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low concentrations .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.5 mg/mL |

| This compound | E. coli | 0.25 mg/mL |

| Other derivatives | Vibrio cholerae | 0.125 mg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies suggest that it can sensitize cancer cells to chemotherapeutic agents, enhancing their effectiveness against resistant cancer types. For example, one research highlighted that this compound could enhance the cytotoxic effects of marine toxins on cancer cells, indicating a potential role in combination therapies .

Case Study: Sensitization of Cancer Cells

In a laboratory setting, this compound was tested alongside established chemotherapeutics on various cancer cell lines. The results indicated a synergistic effect, where the combination treatment led to a more significant reduction in cell viability compared to either treatment alone.

Genotoxicity and Safety Profile

Despite its therapeutic potential, this compound has been associated with genotoxic effects. Research indicates that it can bind covalently to DNA, leading to mutations and potentially carcinogenic outcomes in vivo . This aspect necessitates caution in its application and further investigation into its safety profile.

Table 2: Genotoxicity Studies on this compound

| Study Type | Findings |

|---|---|

| In Vitro Assays | DNA binding observed; mutagenic potential |

| In Vivo Studies | Increased tumor incidence in animal models |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through various mechanisms:

- Enzyme Inhibition : The carbamate structure allows for competitive inhibition of enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : Covalent binding to DNA may disrupt replication processes, contributing to its anticancer properties.

- Quorum Sensing Modulation : Some studies suggest that it may interfere with bacterial communication systems, reducing virulence factors .

Properties

CAS No. |

22537-11-7 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

ethyl N-(2-methylprop-2-enyl)carbamate |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)8-5-6(2)3/h2,4-5H2,1,3H3,(H,8,9) |

InChI Key |

MWJLFRXTGYTJPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.